molecular formula C19H30O2 B13438649 (5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B13438649
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-ZPYLCCTASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the tetracyclic ring system through cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position.

    Methylation: Addition of methyl groups at the 10 and 13 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The process is carefully controlled to ensure the correct stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding steroid chemistry and synthesis.

Biology

Biologically, the compound is of interest due to its potential role in cellular processes. It may interact with various enzymes and receptors, influencing metabolic pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating hormonal imbalances, inflammation, and other conditions.

Industry

Industrially, the compound can be used in the synthesis of other complex molecules, serving as a building block for pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to steroid receptors, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar tetracyclic structure.

    Testosterone: Another steroid with similar functional groups and biological activity.

    Estradiol: A steroid hormone with a similar core structure but different functional groups.

Uniqueness

What sets (5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one apart is its specific stereochemistry and functional groups, which confer unique biological and chemical properties.

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13?,14+,15+,16+,18+,19+/m1/s1

InChI Key

QGXBDMJGAMFCBF-ZPYLCCTASA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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